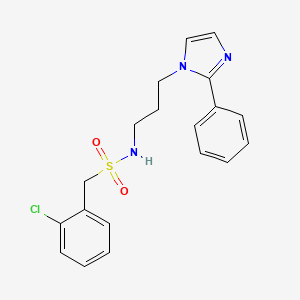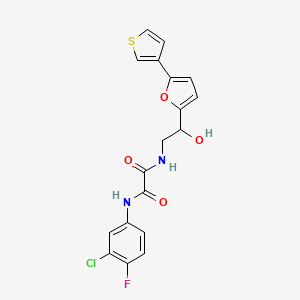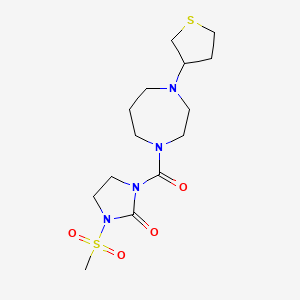![molecular formula C17H14N4O4S B2989072 Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate CAS No. 896328-01-1](/img/structure/B2989072.png)
Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate” is a chemical compound with the molecular formula C17H14N4O4S and a molecular weight of 370.38. It is a derivative of 1,3,5-triazine aminobenzoic acid, which has been investigated for its various biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine 4-aminobenzoic acid derivatives, which include “Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate”, can be achieved by conventional methods or using microwave irradiation . The latter method provides the desired products in less time, with good yield and higher purity . The 4-aminobenzoic acid moiety is esterified to afford methyl ester analogues .Molecular Structure Analysis
The molecular structure of “Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate” is characterized by FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate” include the replacement of chloride ions in cyanuric chloride to give several variants of 1,3,5-triazine derivatives . The reaction proceeds at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .科学的研究の応用
Synthesis and Structural Analysis
Research on related sulfonamide and triazine derivatives showcases their potential in synthesizing novel compounds with interesting properties. For instance, Kametani et al. (1972) explored the synthesis of 2-methyl-4-sulfanilamido-s-triazine derivatives, emphasizing the unexpected products that emerged from condensation reactions, indicating the complexity and unpredictability in the synthesis of triazine-based compounds Kametani, T., Okui, K., & Koizumi, M. (1972). Similarly, Branowska et al. (2022) synthesized 1,2,4-triazine-containing sulfonamide derivatives, providing insight into sulfonamide-sulfonimide tautomerism and the structural conformation of these molecules Branowska, D., Wysocki, W., Wolińska, E., Koc, K., Stańska, K., Mirosław, B., & Karczmarzyk, Z. (2022).
Photophysical Properties and Photopolymerization
The study by Guillaneuf et al. (2010) on nitroxide-mediated photopolymerization introduces a new alkoxyamine compound with a chromophore group linked to the aminoxyl function, highlighting its decomposition under UV irradiation to generate radicals. This research provides a foundation for understanding how derivatives of Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate could be utilized in photopolymerization processes Guillaneuf, Y., Bertin, D., Gigmes, D., Versace, D., Lalevée, J., & Fouassier, J. (2010).
Antimicrobial Activity
The creation and testing of novel triazine derivatives for antimicrobial applications underscore the potential therapeutic uses of these compounds. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, suggesting that similar compounds could offer valuable biological properties Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007).
Environmental Stability and Degradation
Research on the environmental fate of related sulfonylurea herbicides, such as the study by Bhattacharjeel and Dureja (2002), examines the photolysis of these compounds on various surfaces, providing insights into their stability and degradation patterns. This information is crucial for understanding the environmental implications of using and synthesizing triazine-based compounds Bhattacharjeel, A.K. & Dureja, P. (2002).
将来の方向性
The future directions for the research and development of “Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate” and its derivatives could involve further exploration of their biological activities. Given their promising antimicrobial properties, these compounds could be investigated for potential applications in the treatment of infectious diseases caused by multidrug-resistant microbial pathogens .
作用機序
Target of Action
. These activities suggest that the compound may interact with a range of targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
, it can be inferred that the compound likely interacts with its targets to modulate their function, leading to changes in cellular processes and responses.
Biochemical Pathways
, it’s likely that the compound affects multiple pathways involved in processes such as inflammation, pain perception, cancer progression, and viral replication.
Result of Action
, it can be inferred that the compound likely induces changes in cellular processes and responses, potentially leading to effects such as reduced inflammation, pain relief, inhibition of cancer cell growth, or suppression of viral replication.
特性
IUPAC Name |
methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-25-15(23)11-5-7-12(8-6-11)18-14(22)10-26-16-19-13-4-2-3-9-21(13)17(24)20-16/h2-9H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQAIIOQAJZWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(benzo[d]oxazol-2-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide](/img/structure/B2988991.png)



![2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2988996.png)




![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2989006.png)
![(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2989007.png)

